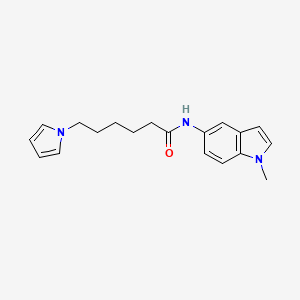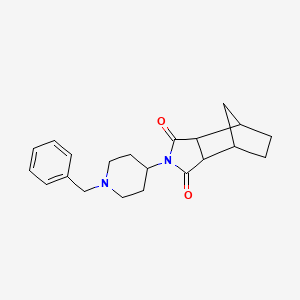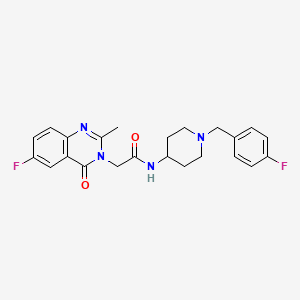![molecular formula C14H11N7O B10983142 N-(1H-benzimidazol-2-ylmethyl)tetrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B10983142.png)
N-(1H-benzimidazol-2-ylmethyl)tetrazolo[1,5-a]pyridine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-benzimidazol-2-ylmethyl)tetrazolo[1,5-a]pyridine-7-carboxamide is a fascinating compound with a complex structure. Let’s break it down:
Chemical Formula: C₁₈H₁₉N₇O
Molecular Weight: Approximately 349.39 g/mol
This compound belongs to the imidazole family, which is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds. Imidazole derivatives play crucial roles in various biological processes due to their diverse chemical and pharmacological properties .
Preparation Methods
Synthetic Routes:: The synthesis of N-(1H-benzimidazol-2-ylmethyl)tetrazolo[1,5-a]pyridine-7-carboxamide involves several steps. One common approach is the reaction of pyridine N-oxides with sulfonyl or phosphoryl azides, followed by heating in the absence of solvent. Diphenyl phosphorazidate (DPPA) serves as a convenient reagent for this transformation .
Industrial Production:: While industrial-scale production methods may vary, researchers have explored microwave-assisted synthesis and other efficient techniques to obtain this compound .
Chemical Reactions Analysis
N-(1H-benzimidazol-2-ylmethyl)tetrazolo[1,5-a]pyridine-7-carboxamide can participate in various reactions, including:
Oxidation: Undergoes oxidation reactions with suitable reagents.
Reduction: Can be reduced to form different derivatives.
Substitution: Reacts with nucleophiles or electrophiles to yield substituted products.
Common reagents and conditions depend on the specific reaction type. Major products formed from these reactions include modified tetrazolo[1,5-a]pyridine derivatives.
Scientific Research Applications
This compound finds applications across scientific domains:
Chemistry: Used as a building block for designing novel molecules.
Biology: Investigated for potential biological activities (e.g., antimicrobial, antitumor).
Medicine: Explored for drug development.
Industry: May serve as a precursor in the synthesis of other compounds.
Mechanism of Action
The precise mechanism by which N-(1H-benzimidazol-2-ylmethyl)tetrazolo[1,5-a]pyridine-7-carboxamide exerts its effects remains an active area of research. It likely interacts with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, it’s essential to highlight the uniqueness of this compound within the imidazole family. Researchers often compare its properties to related structures to understand its distinct features.
Properties
Molecular Formula |
C14H11N7O |
|---|---|
Molecular Weight |
293.28 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)tetrazolo[1,5-a]pyridine-7-carboxamide |
InChI |
InChI=1S/C14H11N7O/c22-14(9-5-6-21-13(7-9)18-19-20-21)15-8-12-16-10-3-1-2-4-11(10)17-12/h1-7H,8H2,(H,15,22)(H,16,17) |
InChI Key |
TWFNSTHZVWFUSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=CC4=NN=NN4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide](/img/structure/B10983059.png)
![4-(4-fluorophenyl)-N-(2-{[3-(methylsulfanyl)phenyl]amino}-2-oxoethyl)piperazine-1-carboxamide](/img/structure/B10983062.png)


![4-(4-chlorophenyl)-N-{2-[(2-methoxybenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B10983083.png)

![ethyl 4-methyl-2-({[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B10983094.png)
![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide](/img/structure/B10983111.png)
![N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B10983112.png)
![N-[4-(acetylamino)phenyl]-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide](/img/structure/B10983118.png)
![1-(2-Fluorophenyl)-4-{[4-(phenoxyacetyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B10983130.png)
![2-{[1-(propan-2-yl)-1H-indol-4-yl]oxy}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B10983135.png)
![N-(2-{[(4-methylphenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide](/img/structure/B10983137.png)
![N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B10983159.png)
